molecular formula C19H22ClN3OS2 B2567074 N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1331313-95-1

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2567074
CAS No.: 1331313-95-1
M. Wt: 407.98
InChI Key: MINTVPCHUMFWIP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3OS2 and its molecular weight is 407.98. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with functional groups that may influence its pharmacological properties, particularly as an inhibitor of histone deacetylases (HDACs). This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}ClN3_{3}OS2_{2}
  • Molecular Weight : 470.0 g/mol
  • Functional Groups : Dimethylamino, methylthio, and benzo[d]thiazole moiety

The presence of these groups is essential for the compound's biological activity, particularly in modulating epigenetic mechanisms through HDAC inhibition.

The primary mechanism by which this compound exerts its effects is through the inhibition of HDACs. This inhibition can lead to:

  • Altered Gene Expression : By preventing the deacetylation of histones, the compound can promote a more relaxed chromatin structure, enhancing transcriptional activity.
  • Potential Anticancer Effects : HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
    • The inhibition of HDACs has been linked to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown anti-inflammatory effects by modulating pathways involved in inflammation, suggesting that this compound may also possess such properties.
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antibacterial and antifungal activities in preliminary assays, indicating a broader spectrum of bioactivity .

Case Study 1: Anticancer Efficacy

A study investigated the effects of related benzothiazole derivatives on cancer cell proliferation. The results showed that specific modifications in the molecular structure significantly enhanced their anticancer potency. The findings suggest that this compound could be optimized for better efficacy against resistant cancer cell lines .

Case Study 2: Inhibition of Histone Deacetylases

In a comparative study involving various HDAC inhibitors, this compound showed promising results in modulating gene expression profiles associated with tumor suppression. The compound was effective at nanomolar concentrations, underscoring its potential as a therapeutic agent .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and HepG2 cells
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits antibacterial and antifungal properties
HDAC InhibitionAlters gene expression related to cancer

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-13-22(18(23)14-8-5-4-6-9-14)19-20-17-15(24-3)10-7-11-16(17)25-19;/h4-11H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINTVPCHUMFWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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